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Compound of Interest

Compound Name: Bromal hydrate

Cat. No.: B3053073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

bromal hydrate as a reagent in organic synthesis. It focuses on its application in carbon-

carbon bond-forming reactions to generate complex and valuable molecules, particularly chiral

β-tribromomethyl-β-hydroxy ketones, which are versatile building blocks for pharmaceuticals

and other bioactive compounds.

Introduction
Bromal hydrate (2,2,2-tribromo-1,1-ethanediol) is the hydrate of bromal

(tribromoacetaldehyde).[1] Similar to its chloro-analogue, chloral hydrate, it serves as a stable

and easy-to-handle source of the tribromomethyl group. In organic synthesis, bromal hydrate
is a valuable reagent for the introduction of the CBr₃ moiety, which can be a key structural

element in drug candidates or can be further transformed into other functional groups. Its

primary application lies in its reaction as an electrophile with various nucleophiles, including

enolates and imines.

Key Applications: Synthesis of β-Tribromomethyl-β-
Hydroxy Ketones
A significant application of bromal hydrate is in the asymmetric synthesis of β-tribromomethyl-

β-hydroxy ketones. This transformation is analogous to the well-established reaction of chloral
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hydrate with chiral imines to produce β-trichloromethyl-β-hydroxy ketones in high yields and

enantioselectivities. The resulting tribromomethyl compounds are valuable intermediates for the

synthesis of chiral α-amino acids and other biologically active molecules.[2]

General Reaction Scheme:

The reaction proceeds via the nucleophilic addition of a chiral imine (formed in situ from a

ketone and a chiral amine) to bromal hydrate, followed by hydrolysis to yield the β-

tribromomethyl-β-hydroxy ketone.

Diagram of the general reaction workflow:

Step 1: Imine Formation (in situ) Step 2: Nucleophilic Addition

Step 3: Hydrolysis

Ketone
(R1-CO-CH2-R2)

Chiral Imine

+

Chiral Amine
(R*-NH2)

+

Bromal Hydrate
(Br3CCH(OH)2)

Adduct

+

β-Tribromomethyl-β-hydroxy ketone

H2O

+
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Caption: General workflow for the synthesis of β-tribromomethyl-β-hydroxy ketones.

Experimental Protocols
Bromal hydrate can be synthesized by the hydration of bromal.[1]

Materials:

Bromal (tribromoacetaldehyde)

Distilled water

Procedure:

In a flask, carefully add distilled water to bromal in a 1:1 molar ratio.

The reaction is exothermic and proceeds under ambient conditions.

Stir the mixture until the reaction is complete.

The resulting bromal hydrate can be purified by recrystallization from water.

This protocol is adapted from the synthesis of β-trichloromethyl-β-hydroxy ketones.[2]

Materials:

A ketone (e.g., acetophenone)

A chiral amine (e.g., (S)-(-)-α-methylbenzylamine)

Bromal hydrate

Anhydrous solvent (e.g., Diethyl ether or THF)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the

ketone (1.0 eq.) and the chiral amine (1.1 eq.) in the anhydrous solvent.

Stir the mixture at room temperature for 1-2 hours to allow for the in situ formation of the

chiral imine.

Cool the reaction mixture to 0 °C in an ice bath.

Add a solution of bromal hydrate (1.2 eq.) in the same anhydrous solvent dropwise to the

reaction mixture over 30 minutes.

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography

(TLC).

Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding

1 M hydrochloric acid.

Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

Separate the organic layer and wash it successively with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the desired β-

tribromomethyl-β-hydroxy ketone.

Data Presentation
The following table summarizes expected quantitative data for the synthesis of a representative

β-tribromomethyl-β-hydroxy ketone, based on analogous reactions with chloral hydrate.[2]
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Ketone
(Substrate)

Chiral Amine Product Yield (%)
Enantiomeric
Excess (ee, %)

Acetophenone

(S)-(-)-α-

Methylbenzylami

ne

(S)-4,4,4-

Tribromo-3-

hydroxy-3-

phenylbutan-2-

one

85-95 >90

Propiophenone

(R)-(+)-α-

Methylbenzylami

ne

(R)-1,1,1-

Tribromo-2-

hydroxy-2-

phenylpentan-3-

one

80-90 >90

Cyclohexanone

(S)-(-)-α-

Methylbenzylami

ne

(S)-2-(1,1,1-

Tribromo-2-

hydroxyethyl)cycl

ohexan-1-one

75-85 >85

Note: Yields and enantiomeric excesses are estimates based on similar reactions and may

require optimization for specific substrates.

Signaling Pathways and Logical Relationships
Diagram of the Proposed Reaction Mechanism:

Imine Formation

Nucleophilic Attack

Hydrolysis

Ketone

Chiral Imine

Chiral Amine

Bromal Hydrate

Diastereomeric
Transition State Intermediate Adduct Final Product

(β-Tribromomethyl-β-hydroxy ketone)
H2O
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Click to download full resolution via product page

Caption: Proposed mechanism for the asymmetric synthesis.

Safety and Handling
Bromal hydrate is a hazardous substance and should be handled with appropriate safety

precautions. It is harmful if swallowed and causes skin and eye irritation.[1] Always work in a

well-ventilated fume hood and wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat.

Conclusion
Bromal hydrate is a valuable and versatile reagent in organic synthesis, particularly for the

stereoselective synthesis of β-tribromomethyl-β-hydroxy ketones. The protocols and data

presented here provide a foundation for researchers to explore the utility of this reagent in the

development of novel pharmaceuticals and other complex organic molecules. The

straightforward nature of these reactions, coupled with the high yields and stereoselectivities

achievable, makes bromal hydrate an attractive tool for modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3053073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

